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Compound of Interest

Compound Name: Aplithianine A

Cat. No.: B12380252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for

Aplithianine A, a novel kinase inhibitor isolated from a marine tunicate of the Aplidium species.

The following sections detail the methodologies employed for its isolation and characterization,

present its complete spectroscopic data in a structured format, and illustrate key related

biological and experimental pathways.

Summary of Spectroscopic and Physical Data
Aplithianine A was isolated as a white solid.[1] Its molecular formula was established as

C₁₃H₁₃N₇S through high-resolution electrospray ionization mass spectrometry (HRESIMS) in

conjunction with ¹H and ¹³C NMR data.[1]

Table 1: General Spectroscopic and Physical Properties
Property Value Reference

Appearance White Solid [1]

Molecular Formula C₁₃H₁₃N₇S [1]

HRESIMS [M+H]⁺
m/z 300.1028 (Calcd. for

C₁₃H₁₄N₇S, 300.1026)
[1]
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Table 2: UV and IR Spectroscopic Data
Spectroscopy Data Reference

UV (MeOH)
λₘₐₓ (log ε) 242 (3.98), 333

(4.23) nm

IR (neat)

νₘₐₓ 3093, 2974, 2919, 2849,

2828, 1685, 1573, 1452, 1415,

1359, 1330, 1288, 1253, 1209,

1183, 1129, 1027 cm⁻¹

Table 3: ¹H NMR Spectroscopic Data for Aplithianine A
(600 MHz, CD₃OD)

Position δH (ppm), mult. (J in Hz)

2 3.32, t (5.8)

3 4.61, t (5.8)

5 7.63, s

2' 8.84, s

4' 7.91, d (1.4)

5' 7.50, d (1.4)

8' 8.28, s

N-CH₃ 4.02, s

Table 4: ¹³C NMR Spectroscopic Data for Aplithianine A
(150 MHz, CD₃OD)
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Position δC (ppm), type

2 26.2, CH₂

3 42.8, CH₂

5 128.7, CH

6 149.0, C

2' 155.0, CH

4' 143.5, CH

5' 121.2, CH

6' 154.0, C

8' 148.0, CH

N-CH₃ 35.1, CH₃

Imidazole C-2 141.2, C

Imidazole C-4 127.8, C

Experimental Protocols
Isolation and Purification
Aplithianine A was isolated from the organic solvent extract of an Aplidium sp. marine

tunicate. The isolation process employed bioassay-guided fractionation. The primary

separation techniques included solid-phase extraction (SPE) followed by purification using

High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
The structural elucidation of Aplithianine A was achieved through a comprehensive analysis of

its spectroscopic and spectrometric data.

NMR Spectroscopy: 1D (¹H and ¹³C) and 2D (HSQC, HMBC, COSY) NMR data were

acquired on a Bruker Avance III NMR spectrometer operating at 600 MHz for ¹H and 150

MHz for ¹³C, equipped with a 3 mm cryogenic probe. Initial measurements in DMSO-d₆

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b12380252?utm_src=pdf-body
https://www.benchchem.com/product/b12380252?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12380252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


showed broad and weak signals, which was resolved by using methanol-d₄ (CD₃OD) as the

solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual

solvent signals (CD₃OD: δH 3.31, δC 49.0).

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

was performed to determine the exact mass and molecular formula of the compound.

UV Spectroscopy: Ultraviolet-visible (UV-Vis) spectra were recorded in methanol (MeOH).

IR Spectroscopy: Infrared (IR) spectra were obtained using a neat sample.

Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram outlines the key steps in the discovery and characterization of

Aplithianine A, from collection to final structure elucidation and initial biological screening.
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Workflow for Aplithianine A Discovery and Characterization
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Caption: Workflow from marine source to purified active compound.
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Signaling Pathway Inhibition
Aplithianine A is an ATP-competitive inhibitor that has shown potent inhibition of several

serine/threonine kinases, including Protein Kinase G (PKG). The cGMP-PKG signaling

pathway is crucial in various physiological processes. The diagram below illustrates a simplified

representation of this pathway and the point of inhibition by Aplithianine A.
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Simplified cGMP-PKG Signaling Pathway Inhibition
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Caption: Inhibition of active PKG by Aplithianine A.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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